molecular formula C7H3ClN2O2S B2808390 5-Chloro-6-nitrobenzo[d]thiazole CAS No. 85123-28-0

5-Chloro-6-nitrobenzo[d]thiazole

Cat. No. B2808390
CAS RN: 85123-28-0
M. Wt: 214.62
InChI Key: OCARCLRLOLFHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-nitrobenzo[d]thiazole is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . It has been used in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of 5-Chloro-6-nitrobenzo[d]thiazole and similar compounds often involves multi-component reactions . For example, one method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitrobenzo[d]thiazole can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Thiazole derivatives, including 5-Chloro-6-nitrobenzo[d]thiazole, have been found to exhibit a wide range of chemical reactions. They have been used in the synthesis of various biologically active compounds, demonstrating their versatility in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-nitrobenzo[d]thiazole can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 5-Chloro-6-nitrobenzo[d]thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been associated with analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole-based compounds have been reported to possess anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They are used in the treatment of conditions like arthritis, tendinitis, and bursitis.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . Antimicrobial substances offer protection against the growth of microorganisms such as bacteria, fungi, and protozoans.

Antifungal Activity

Thiazole compounds have demonstrated antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in any part of the body including the skin, hair, and nails.

Antiviral Activity

Thiazole derivatives have been associated with antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections.

Diuretic Activity

Thiazole compounds have been found to exhibit diuretic activity . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Antitumor or Cytotoxic Activity

Thiazole-based compounds have shown antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can kill tumor cells .

Future Directions

Thiazoles, including 5-Chloro-6-nitrobenzo[d]thiazole, have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing their synthesis, investigating their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

5-chloro-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARCLRLOLFHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.